molecular formula C34H40N4O4 B3026317 Hirsutide

Hirsutide

Cat. No.: B3026317
M. Wt: 568.7 g/mol
InChI Key: YJRWOFGXVILYEW-KRCBVYEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutide is a naturally occurring cyclotetrapeptide isolated from the spider-derived entomopathogenic fungus Hirsutella sp. It is unique due to its structure, which includes two N-methylated phenylalanine units. This compound has garnered interest due to its potent biological activities, including antibacterial, antihelmintic, and cytotoxic properties .

Mechanism of Action

Target of Action

Hirsutide is a cyclotetrapeptide that has been isolated from the spider-derived entomopathogenic fungus Hirsutella sp . It is unique in having two N-methylated phenylalanine units in its structure . .

Mode of Action

It’s known that this compound is synthesized by coupling of the dipeptide units boc-l-phenylalanyl-l-n-methylphenylalanine-oh and l-valyl-l-n-methylphenylalanine-ome followed by cyclization of the linear tetrapeptide fragment .

Biochemical Pathways

It’s known that cyclotetrapeptides, the class of compounds to which this compound belongs, exhibit a variety of bioactivities, such as cytotoxic activity, antimalarial activity, insecticidal activity, antibacterial activity, antimycotic activity, anti-dinoflagellate activity, antimycobacterial activity, and inhibitory activity toward the spore germination of fungi .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .

Result of Action

This compound has been found to be highly potent against the gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae . In addition, it exhibits potent antihelmintic activity against the earthworms Megascoplex konkanensis and Pontoscotex corethruses, and potent cytotoxic activity against Dalton’s lymphoma ascites and Ehrlich’s ascites carcinoma cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as diet and nutrition, stress, toxic chemicals, sleep, physical activity, exposure to light, environmental temperature, and air and water quality can all impact hormone levels and thus potentially influence the action of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hirsutide involves the coupling of dipeptide units Boc-L-phenylalanyl-L-N-methylphenylalanine-OH and L-valyl-L-N-methylphenylalanine-OMe, followed by cyclization of the linear tetrapeptide fragment. The pentafluorophenyl ester method, employing a catalytic amount of N-methylmorpholine, has proven to be effective for the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of solution-phase techniques and economical methods suggests feasibility for industrial applications .

Properties

IUPAC Name

(3S,6S,9S,12S)-3,6,12-tribenzyl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O4/c1-23(2)30-34(42)38(4)28(21-25-16-10-6-11-17-25)31(39)35-27(20-24-14-8-5-9-15-24)33(41)37(3)29(32(40)36-30)22-26-18-12-7-13-19-26/h5-19,23,27-30H,20-22H2,1-4H3,(H,35,39)(H,36,40)/t27-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRWOFGXVILYEW-KRCBVYEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hirsutide
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Hirsutide
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Hirsutide
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Hirsutide
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Hirsutide
Reactant of Route 6
Hirsutide
Customer
Q & A

Q1: What is hirsutide and where is it found?

A1: this compound is a cyclic tetrapeptide, meaning it is a molecule formed from four amino acids arranged in a ring structure. It was first isolated from Hirsutella sp., a fungus found infecting a spider. Later, this compound was also identified in the marine-sponge-derived fungus Stachylidium sp. 293 K04.

Q2: What is the structure of this compound?

A2: this compound's structure is cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val). This indicates that it consists of a ring composed of four amino acids: * L-NMe-Phe: L-N-Methylphenylalanine (occurs twice in the molecule)* L-Phe: L-Phenylalanine * L-Val: L-Valine

Q3: How was the structure of this compound determined?

A3: Researchers utilized several analytical techniques to elucidate the structure of this compound. These included:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments were crucial in determining the connectivity and arrangement of atoms within the molecule.
  • Mass Spectrometry (MS): MS provided information about the molecular weight and fragmentation pattern of this compound, further supporting its structure.
  • Marfey's Method: This analytical technique was employed to determine the absolute configuration (L or D) of each amino acid present in the cyclic peptide.

Q4: What is the significance of this compound's cyclic structure?

A4: Cyclic peptides, particularly those with small ring sizes like this compound, are of significant interest in medicinal chemistry. The constrained structure of these molecules often translates to:

  • Enhanced Stability: Cyclic peptides tend to be more resistant to enzymatic degradation, potentially increasing their bioavailability.

Q5: What are the challenges in synthesizing this compound?

A6: Synthesizing cyclic tetrapeptides like this compound poses a significant challenge due to the inherent strain in forming a 12-membered ring structure. Traditional peptide synthesis methods often result in low yields and competing side reactions. New strategies, such as the imine-induced ring-closing/contraction approach, are being explored to overcome these challenges and enable the efficient synthesis of this compound and its analogs.

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